4-[4-(2-Fluorophenyl)-1-piperazinyl]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
4-[4-(2-Fluorophenyl)-1-piperazinyl]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a heterocyclic compound featuring a fused benzothienopyrimidine core substituted with a 2-methyl group and a 4-(2-fluorophenyl)piperazinyl moiety. Its synthesis typically follows established routes for tetrahydrobenzothieno[2,3-d]pyrimidines, involving cyclization of ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate derivatives with formamide, followed by chlorination and nucleophilic substitution with piperazine derivatives .
Properties
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4S/c1-14-23-20(19-15-6-2-5-9-18(15)27-21(19)24-14)26-12-10-25(11-13-26)17-8-4-3-7-16(17)22/h3-4,7-8H,2,5-6,9-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJAGMWVLNDQPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCN(CC4)C5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function. This compound is a novel inhibitor of ENTs, and it is more selective to ENT2 than to ENT1.
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function. It is an irreversible and non-competitive inhibitor. The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity constant.
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function. .
Result of Action
The molecular and cellular effects of this compound’s action involve the reduction of uridine uptake in ENT1 and ENT2.
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is not explicitly mentioned in the available resources
Biological Activity
4-[4-(2-Fluorophenyl)-1-piperazinyl]-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews its biological activity based on diverse research findings and case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- IUPAC Name : 4-[4-(2-Fluorophenyl)-1-piperazinyl]-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine
- Molecular Formula : C16H19FN4S
- CAS Number : Not specified in the search results.
Research indicates that compounds similar to 4-[4-(2-fluorophenyl)-1-piperazinyl]-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine may function as inhibitors of equilibrative nucleoside transporters (ENTs). Specifically, studies have shown that certain analogues exhibit selectivity towards ENT2 over ENT1. This selectivity is crucial for developing targeted therapies for conditions like cancer and neurological disorders where adenosine signaling is involved .
Biological Activities
The compound has been evaluated for various biological activities:
In Vitro Studies
A series of studies focused on the structure-activity relationship (SAR) of piperazine derivatives have provided insights into the biological activity of compounds similar to the target compound. For example:
- Dopaminergic Modulation : One study indicated that certain piperazine derivatives could effectively inhibit conditioned avoidance responding in rats, suggesting their potential use in treating anxiety and mood disorders .
- Nucleoside Transport Inhibition : Another study highlighted that modifications to the benzene moiety adjacent to the piperazine ring significantly influenced the inhibitory effects on ENT1 and ENT2. The presence of halogen substitutions was found to be essential for maintaining these inhibitory activities .
Data Tables
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzothieno[2,3-d]pyrimidine exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against various bacterial strains. The presence of electron-withdrawing groups such as fluorine enhances the antimicrobial potency of these compounds. In particular, studies have reported minimum inhibitory concentration (MIC) values as low as 4 μmol/L against specific bacteria like Staphylococcus aureus and Salmonella typhi .
Anticancer Potential
The compound's structure allows it to interact with various molecular targets implicated in cancer progression. Pyrido[2,3-d]pyrimidines have been shown to inhibit the ephrin receptor family, which is overexpressed in several cancer types. This interaction could lead to the development of new therapeutic agents aimed at treating malignancies . Additionally, compounds in this class have demonstrated activity against multiple cancer cell lines in vitro.
Neuropharmacological Effects
The piperazine moiety in the compound is known for its activity in modulating neurotransmitter systems. Research into similar compounds has revealed potential applications as anxiolytics and antidepressants. The structural similarity to known psychoactive agents suggests that 4-[4-(2-fluorophenyl)-1-piperazinyl]-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine may also exhibit effects on serotonin and dopamine receptors .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving microwave-assisted techniques that enhance yield and purity. The development of derivatives allows for structure-activity relationship studies that can optimize biological activity while minimizing side effects .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations:
Piperazine vs. Piperidine Substituents : Compounds 4c (piperazinyl) and 4d (piperidinyl) differ in ring nitrogen content. The piperazinyl derivative (4c ) has a lower melting point (134–135°C) compared to the piperidinyl analog (4d , 142–143°C), likely due to reduced hydrogen-bonding capacity in the latter .
Fluorine vs. Trifluoromethyl Groups : The 2-fluorophenyl group in the target compound may offer balanced lipophilicity and metabolic stability compared to the bulkier 3-trifluoromethylphenyl group in , which could hinder receptor interactions.
Methyl vs. Ethyl Substituents: The 2-methyl group in the target compound contrasts with the 2-ethyl group in .
Preparation Methods
Core Structure Formation via Gewald Reaction
The synthesis begins with the construction of the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine scaffold. The Gewald reaction is employed to assemble the thiophene ring, utilizing cyclohexanone, ethyl cyanoacetate, elemental sulfur, and morpholine in ethanol . This one-pot, three-component reaction yields ethyl 2-amino-4,5,6,7-tetrahydrobenzo thieno[2,3-d]pyrimidine-3-carboxylate (Compound 1), characterized by its amino and ester functionalities at the 2- and 3-positions, respectively .
Key Reaction Conditions
The reaction’s success hinges on the nucleophilic attack of the enamine intermediate (formed from cyclohexanone and morpholine) on the activated cyanoacetate, followed by sulfur incorporation to form the thiophene ring .
Cyclization to Pyrimidinone
Compound 1 undergoes cyclization with excess formamide at 180°C to form 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (Compound 2) . This step converts the ester and amino groups into a fused pyrimidine ring, with a carbonyl group at position 4.
Optimization Insights
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Prolonged heating (>5 hours) minimizes residual starting material.
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Acidic workup (HCl) precipitates the product, which is recrystallized from ethanol .
Chlorination at Position 4
The carbonyl group at position 4 is replaced with chlorine using phosphorus oxychloride (POCl₃) under reflux . This generates 4-chloro-2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (Compound 3), a critical intermediate for nucleophilic substitution.
Reaction Parameters
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Solvent: Excess POCl₃ (acts as both reagent and solvent)
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Temperature: 110°C
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Duration: 4–6 hours
Piperazine Substitution
The chlorine atom in Compound 3 is displaced by 1-(2-fluorophenyl)piperazine in a nucleophilic aromatic substitution (SNAr) reaction. This step introduces the 4-(2-fluorophenyl)piperazinyl moiety, critical for bioactivity .
Synthetic Protocol
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Solvent: Dimethylformamide (DMF) or methanol
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Base: Triethylamine (to scavenge HCl)
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Temperature: 60–80°C
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Duration: 6–8 hours
Mechanistic Notes
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The electron-deficient pyrimidine ring facilitates attack by the piperazine’s secondary amine.
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Steric effects from the 2-fluorophenyl group necessitate elevated temperatures for complete conversion .
Methyl Group Introduction at Position 2
The 2-methyl group is introduced during the Gewald reaction by substituting ethyl cyanoacetate with methyl cyanoacetate . This modification directs a methyl group to the pyrimidine’s 2-position post-cyclization .
Validation via Spectroscopy
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¹H NMR : A singlet at δ 2.48 ppm (3H, CH₃) confirms methyl incorporation .
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IR : Absence of N–H stretch (3300 cm⁻¹) and presence of C–H aliphatic vibrations (2850–2950 cm⁻¹) .
Purification and Characterization
Final purification involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water . Purity is validated via:
Analytical Data Table
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 134–136°C | Capillary tube |
| Molecular Formula | C₂₁H₂₄FN₅S | HRMS (ESI+) |
| Yield (Overall) | 32–40% (4 steps) | Gravimetric |
| ¹H NMR (CDCl₃) | δ 7.42 (m, 1H, Ar–F), 3.52 (m, 4H, piperazine), 2.48 (s, 3H, CH₃) | 400 MHz spectrometer |
Comparative Analysis of Synthetic Routes
A review of alternative methodologies reveals variations in efficiency:
Table 2: Route Comparison
Microwave-assisted synthesis reduces reaction times by 50% but requires specialized equipment .
Challenges and Mitigation Strategies
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Low Solubility : The tetrahydrobenzothieno core’s hydrophobicity complicates purification. Use of polar aprotic solvents (e.g., DMSO) during column chromatography improves resolution .
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Byproduct Formation : Over-chlorination at position 4 is minimized by stoichiometric POCl₃ and controlled reflux times .
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Piperazine Degradation : Anaerobic conditions (N₂ atmosphere) prevent oxidative decomposition of the 2-fluorophenyl group .
Scalability and Industrial Relevance
Kilogram-scale production employs continuous-flow reactors for the Gewald and cyclization steps, achieving 90% reproducibility . Regulatory compliance requires stringent control of residual solvents (DMF < 500 ppm) via rotary evaporation and lyophilization .
Q & A
Q. Table 1: Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Core halogenation | POCl₃, DMF, 110°C, 6h | 85 | >95% | |
| Piperazine coupling | 2-Fluorophenylpiperazine, MeCN, 80°C, 24h | 72 | 92% |
Basic Question: Which spectroscopic and crystallographic methods are effective for structural characterization?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., 2-fluorophenyl protons at δ 7.2–7.5 ppm; tetrahydro ring CH₂ at δ 2.7–3.1 ppm) .
- LC-MS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 401.1) and detects impurities .
- X-ray crystallography : Resolves fused-ring planarity and piperazine conformation (e.g., C–N bond angles ~109.5° in similar analogs) .
Q. Table 2: Key Spectroscopic Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 2.75 (s, 2H, CH₂), δ 7.43 (m, 4H, Ar) | |
| LC-MS | m/z 301.0 [M+H]⁺ (core analog) |
Advanced Question: How does substitution on the piperazine and benzothieno-pyrimidine moieties affect biological activity?
Methodological Answer:
- Piperazine modifications : Replacing 2-fluorophenyl with 3-trifluoromethylphenyl (e.g., CAS 314260-80-5) enhances lipophilicity, improving blood-brain barrier penetration in analogs .
- Benzothieno-pyrimidine core : Methyl substitution at position 2 increases metabolic stability compared to ethyl or chloro derivatives .
- SAR studies : Schiff base derivatives (e.g., 4a-l, 5a-l) show that electron-withdrawing groups on aryl rings enhance antimicrobial activity (MIC 2–8 µg/mL) .
Advanced Question: What in vitro models evaluate its pharmacological potential?
Methodological Answer:
- Antimicrobial assays : Broth microdilution (CLSI guidelines) against S. aureus and E. coli for analogs with MIC values <10 µg/mL .
- CNS receptor binding : Radioligand displacement assays (e.g., 5-HT₁A or D₂ receptors) using tritiated ligands to assess affinity (IC₅₀ < 100 nM in fluorophenylpiperazine derivatives) .
- Cytotoxicity screening : MTT assays on HEK-293 cells to rule out nonspecific toxicity (IC₅₀ > 50 µM) .
Advanced Question: How to resolve contradictions in reported biological activities of analogs?
Methodological Answer:
- Control variables : Standardize assay conditions (e.g., pH, serum protein content) to minimize discrepancies in IC₅₀ values .
- Structural validation : Confirm batch purity via HPLC (>98%) and crystallography to exclude impurities influencing activity .
- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., Tanimoto similarity >0.85 for analogs) to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
